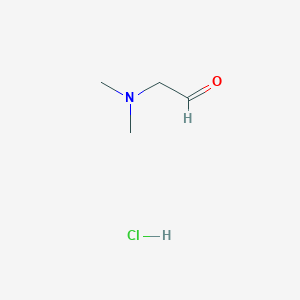

2-(Dimethylamino)acetaldehyde hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Dimethylamino)acetaldehyde hydrochloride is a compound that can be used to synthesize Muscarine analogues . It is a controlled substance and not for sale in certain territories .

Molecular Structure Analysis

The molecular formula of 2-(Dimethylamino)acetaldehyde hydrochloride is C4H10ClNO . The InChI code is 1S/C4H9NO.ClH/c1-5(2)3-4-6;/h4H,3H2,1-2H3;1H .Physical And Chemical Properties Analysis

2-(Dimethylamino)acetaldehyde hydrochloride is a solid substance . It has a molecular weight of 123.58 . The compound is hygroscopic and should be stored at 4°C, away from moisture .Scientific Research Applications

Polymerization Applications

2-(Dimethylamino)acetaldehyde hydrochloride serves as a precursor or intermediate in the polymerization of substituted aldehydes, including higher aliphatic aldehydes and haloaldehydes, derivatives substituted with halogens in the methyl group. This review outlines systematic studies on such aldehydes, their methods of preparation, purification, and characterization. It delves into the mechanisms of polymerization, thermodynamics, stereochemistry, and the properties of the resulting polymers, highlighting potential practical applications due to the unique properties of these polymers (Kubisa, Neeld, Starr, & Vogl, 1980).

Role in Tobacco Smoke Addiction

Acetaldehyde's contribution to tobacco smoke addiction has been reviewed, emphasizing its reinforcing effects in concert with nicotine. It suggests that acetaldehyde may increase the addictive potential of tobacco products through the formation of acetaldehyde-biogenic amine adducts, either in cigarette smoke or in vivo. However, further research is necessary to substantiate this hypothesis (Talhout, Opperhuizen, & Amsterdam, 2007).

Acetaldehyde in Ethanol Metabolism

This review covers the role of acetaldehyde, the first product of ethanol metabolism, suggesting its contribution to alcohol abuse and alcoholism. It highlights genetic polymorphisms in the enzymes metabolizing ethanol and acetaldehyde, associated with alcohol drinking habits and the incidence of alcohol abuse. The paper discusses how acetaldehyde accumulation in blood may induce unpleasant effects, deterring further alcohol consumption and speculating on its aversive versus reinforcing effects (Quertemont, 2004).

Acetaldehyde and Parkinsonism

The review updates on the relationship between acetaldehyde and parkinsonism, particularly focusing on the role of the CYP450 2E1 isozyme. It indicates that acetaldehyde may enhance parkinsonism induced by neurotoxins, suggesting a link between ethanol/disulfiram consumption and toxic parkinsonism in humans. It also discusses the decreased methylation of the CYP 2E1 gene and increased expression of CYP 2E1 mRNA in Parkinson's disease patient brains, suggesting that environmental toxins contribute to susceptibility (Vaglini, Viaggi, Piro, Pardini, Gerace, Scarselli, & Corsini, 2013).

Protective Action Against Acetaldehyde Toxicity

This research identifies the protective action of ascorbic acid and sulfur compounds against acetaldehyde toxicity, implicating potential therapeutic applications against the chronic body insult from heavy drinking of alcohol and heavy smoking of cigarettes. The study suggests a possible build-up of natural protection against acetaldehyde arising from these activities (Sprince, Parker, Smith, & Gonzales, 1975).

Safety And Hazards

properties

IUPAC Name |

2-(dimethylamino)acetaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-5(2)3-4-6;/h4H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFMJROCMFQILX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552337 |

Source

|

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)acetaldehyde hydrochloride | |

CAS RN |

125969-54-2 |

Source

|

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)

![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)

![5-Hydroxybenzo[b]thiophene-3-carboxylic acid](/img/structure/B173138.png)